Methadone-D9 vs. Unlabeled Methadone: 5.7-Fold Increase in Plasma AUC and 4.4-Fold Increase in Cmax in Murine Pharmacokinetic Model
In a head-to-head murine pharmacokinetic study, intravenous administration of d9-methadone (Methadone-D9) resulted in a 5.7-fold increase in plasma area under the time-concentration curve (AUC) and a 4.4-fold increase in maximum plasma concentration (Cmax) compared to equimolar unlabeled methadone. Clearance was reduced from 4.7 ± 0.8 L/h/kg (unlabeled) to 0.9 ± 0.3 L/h/kg (D9). The brain-to-plasma ratio decreased from 2.05 ± 0.62 (unlabeled) to 0.35 ± 0.12 (D9), indicating reduced blood-brain barrier penetration. The estimated LD50 for a single intravenous dose of d9-methadone was 2.1-fold higher than that for unlabeled methadone [1].
| Evidence Dimension | Pharmacokinetic and toxicological parameters following intravenous administration |
|---|---|
| Target Compound Data | AUC: 5.7× increase; Cmax: 4.4× increase; Clearance: 0.9 ± 0.3 L/h/kg; Brain-to-plasma ratio: 0.35 ± 0.12; LD50: 2.1× higher |
| Comparator Or Baseline | Unlabeled methadone: AUC (baseline); Cmax (baseline); Clearance: 4.7 ± 0.8 L/h/kg; Brain-to-plasma ratio: 2.05 ± 0.62; LD50 (baseline) |
| Quantified Difference | 5.7× AUC increase; 4.4× Cmax increase; 5.2× clearance reduction; 5.9× brain-to-plasma ratio reduction; 2.1× LD50 increase |
| Conditions | CD-1 male mice; single intravenous dose; LC-MS/MS quantification |
Why This Matters
For researchers investigating methadone pharmacokinetics or developing deuterated therapeutics, Methadone-D9 offers a distinct in vivo profile with quantifiable differences in systemic exposure, clearance, CNS penetration, and safety margin relative to unlabeled methadone.
- [1] Wang XM, et al. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Drug Metab Pharmacokinet. 2022;47:100477. View Source
